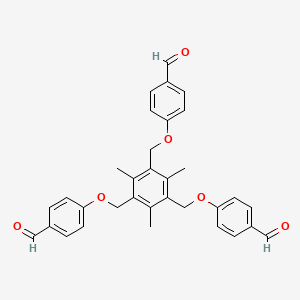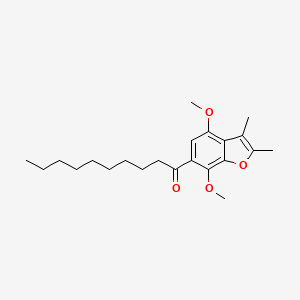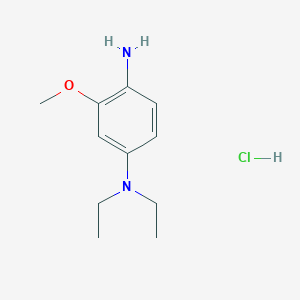![molecular formula C25H27N5S B13748117 3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone](/img/structure/B13748117.png)
3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone is a complex organic compound with the molecular formula C25H27N5S This compound is notable for its unique structure, which includes both hydrazone and benzothiazolone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone typically involves the reaction of 3-methyl-2(3H)-benzothiazolone with bis[4-(dimethylamino)phenyl]methylenehydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often facilitated by the presence of a catalyst such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
科学的研究の応用
3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 3,3’-((4-(dimethylamino)phenyl)methylene)bis(6-hydroxy-5-methylbenzoic acid)
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium
Uniqueness
3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone is unique due to its specific combination of hydrazone and benzothiazolone moieties, which confer distinct chemical and biological properties
特性
分子式 |
C25H27N5S |
|---|---|
分子量 |
429.6 g/mol |
IUPAC名 |
4-[C-[4-(dimethylamino)phenyl]-N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]carbonimidoyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H27N5S/c1-28(2)20-14-10-18(11-15-20)24(19-12-16-21(17-13-19)29(3)4)26-27-25-30(5)22-8-6-7-9-23(22)31-25/h6-17H,1-5H3/b27-25- |
InChIキー |
XUDYTWZYOMPFFI-RFBIWTDZSA-N |
異性体SMILES |
CN\1C2=CC=CC=C2S/C1=N\N=C(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
正規SMILES |
CN1C2=CC=CC=C2SC1=NN=C(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


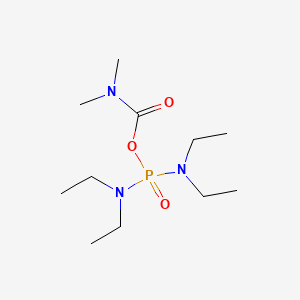
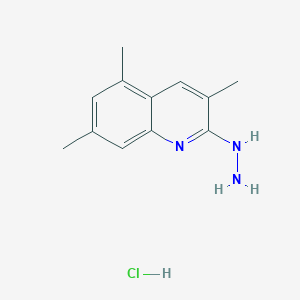
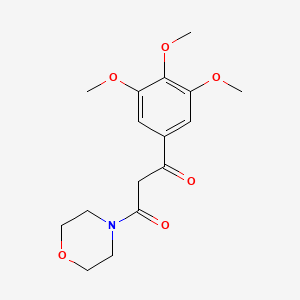
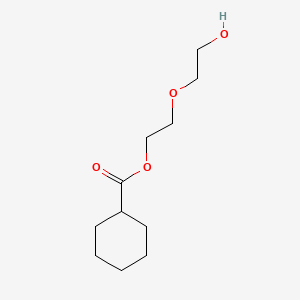
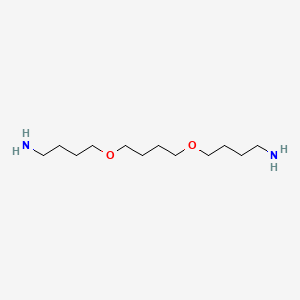

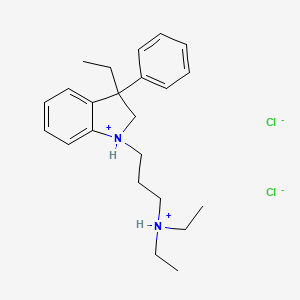
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13748090.png)
![3-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13748091.png)
